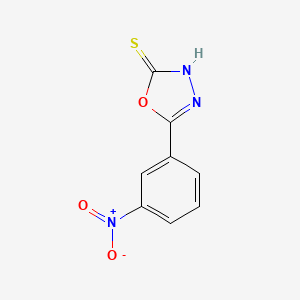

5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(3-nitrophenyl)-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O3S/c12-11(13)6-3-1-2-5(4-6)7-9-10-8(15)14-7/h1-4H,(H,10,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRBROPFHVKCQKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=S)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355258 | |

| Record name | 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41421-07-2 | |

| Record name | 41421-07-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=516835 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 3 Nitrophenyl 1,3,4 Oxadiazole 2 Thiol and Its Derivatives

Conventional Synthetic Pathways

Traditional methods for synthesizing 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol are typically multi-step processes that are well-established in organic chemistry literature.

Multi-step Synthesis from 3-Nitrobenzoic Acid Derivatives

A primary and widely documented route for the synthesis of this compound begins with 3-nitrobenzoic acid. researchgate.net This pathway involves a sequence of reactions, including the formation of an ester, conversion to a hydrazide, and subsequent ring closure to form the target oxadiazole ring. researchgate.netasianpubs.org

The initial step in this synthetic sequence is the conversion of 3-nitrobenzoic acid to its corresponding methyl or ethyl ester. This is commonly achieved through Fischer esterification, where the carboxylic acid is refluxed with an alcohol, such as methanol (B129727) or ethanol, in the presence of a strong acid catalyst like concentrated sulfuric acid (H₂SO₄). truman.edu It is crucial for the starting 3-nitrobenzoic acid to be completely dry, as the presence of water can reverse the equilibrium and reduce the product yield. truman.edu

Following the esterification, the resulting ester is converted into 3-nitrobenzoyl hydrazide. This transformation is accomplished by reacting the ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), typically in an alcoholic solvent like absolute ethanol. researchgate.netasianpubs.org The mixture is refluxed to drive the reaction to completion, yielding the key hydrazide intermediate.

Table 1: Conventional Synthesis Steps from 3-Nitrobenzoic Acid

| Step | Starting Material | Reagents | Conditions | Product |

|---|---|---|---|---|

| Esterification | 3-Nitrobenzoic Acid | Methanol, conc. H₂SO₄ | Reflux | Methyl 3-nitrobenzoate |

| Hydrazide Formation | Methyl 3-nitrobenzoate | Hydrazine Hydrate, Ethanol | Reflux | 3-Nitrobenzoyl hydrazide |

The final and defining step of the synthesis is the cyclization of 3-nitrobenzoyl hydrazide to form the 1,3,4-oxadiazole (B1194373) ring. This is achieved by reacting the hydrazide with carbon disulfide (CS₂) in the presence of a base, most commonly potassium hydroxide (B78521) (KOH), in an alcoholic solution. researchgate.netasianpubs.org The reaction mixture is typically heated under reflux. This process results in the formation of a potassium dithiocarbazinate salt intermediate, which then undergoes intramolecular cyclization with the elimination of water and hydrogen sulfide (B99878) to yield the desired this compound. jchemrev.comasianpubs.org The final product is precipitated from the solution by acidification with a mineral acid, such as hydrochloric acid (HCl), to a pH of 2-3. This method has been reported to produce yields exceeding 75% when reaction parameters are carefully controlled.

General Approaches for 5-Substituted 1,3,4-Oxadiazole-2-thiols

Conversion of a substituted aromatic carboxylic acid to its corresponding ester. asianpubs.org

Reaction of the ester with hydrazine hydrate to form the aromatic acid hydrazide. asianpubs.org

Cyclization of the hydrazide with carbon disulfide in an alcoholic potassium hydroxide solution, followed by acidification. asianpubs.orgjchemrev.comasianpubs.org

This robust pathway allows for the introduction of various functional groups onto the phenyl ring at the 5-position of the oxadiazole core, making it a cornerstone in the synthesis of this class of heterocyclic compounds. asianpubs.org It is noted that these compounds can exist in a thiol-thione tautomeric equilibrium, though one form often predominates. jchemrev.com

Green Chemistry Approaches in Synthesis

In line with the principles of green chemistry, which aim to develop more environmentally benign chemical processes, alternative synthetic routes have been explored. These methods focus on reducing the use of hazardous solvents and reagents, improving energy efficiency, and simplifying reaction procedures.

Ultrasound-Assisted Synthetic Methods

A notable green chemistry approach for the synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols involves the use of ultrasound irradiation. nih.govproquest.com This method provides a novel, efficient, and environmentally friendly alternative to conventional heating. researchgate.netresearchgate.net In this procedure, an aryl hydrazide is reacted directly with carbon disulfide under the influence of ultrasound. nih.govproquest.com

Key advantages of the ultrasound-assisted method include:

Catalyst-Free Conditions : The reaction proceeds efficiently without the need for acidic or basic catalysts. nih.govresearchgate.net

Reduced Solvent Usage : The synthesis can be carried out with only a few drops of a solvent like N,N-dimethylformamide (DMF), qualifying it as a low-solvent or solvent-free reaction. proquest.comresearchgate.net

High Yields and Purity : The products are obtained in good to excellent yields, and the workup and purification processes are significantly simplified. nih.govproquest.com

Energy Efficiency : Ultrasound provides an efficient means of energy transfer to the reaction mixture, often leading to shorter reaction times compared to conventional refluxing.

This green synthetic protocol represents a significant advancement, offering a more sustainable route to the production of this compound and its derivatives. nih.gov

Table 2: Comparison of Conventional and Ultrasound-Assisted Synthesis

| Feature | Conventional Method | Ultrasound-Assisted Method |

|---|---|---|

| Catalyst | Required (e.g., KOH, H₂SO₄) | Not required nih.govresearchgate.net |

| Solvent | Bulk alcoholic or other solvents | Minimal solvent (e.g., drops of DMF) proquest.com |

| Energy Input | Conventional heating (reflux) | Ultrasound irradiation researchgate.net |

| Workup | Neutralization/acidification required | Simplified procedure nih.gov |

| Environmental Impact | Higher solvent waste, more steps | Greener, less waste, fewer steps researchgate.net |

Low-Solvent, Acid/Base-Free, and Catalyst-Free Protocols

In the pursuit of environmentally benign synthetic methods, protocols that minimize or eliminate the use of harsh solvents, acids, bases, and catalysts are of paramount importance. A notable advancement in the synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols, including the 3-nitrophenyl derivative, involves the reaction of the corresponding acid hydrazide with carbon disulfide.

One such protocol describes the synthesis of a series of S-substituted derivatives starting from 3-nitrobenzoic acid. researchgate.net The initial steps involve the conversion of 3-nitrobenzoic acid to its corresponding methyl ester, followed by reaction with hydrazine hydrate to yield 3-nitrobenzoic acid hydrazide. researchgate.net The crucial cyclization step to form this compound is then achieved by reacting the hydrazide with carbon disulfide in the presence of potassium hydroxide and ethanol, followed by acidification. researchgate.netasianpubs.org While this traditional method employs a base, greener variations have been developed.

A novel and efficient approach involves an ultrasound-assisted, low-solvent, and acid/base-free synthesis. nih.govproquest.comresearchgate.net This method reacts aryl hydrazides with carbon disulfide in only a few drops of an activating solvent like N,N-dimethylformamide (DMF) under ultrasonic irradiation. nih.govproquest.comresearchgate.net This protocol offers excellent yields and simplifies the workup and purification process, aligning with the principles of green chemistry. nih.govproquest.comresearchgate.net Although this specific study did not report the synthesis of the 3-nitro derivative, the general applicability of the method to various aryl hydrazides suggests its potential for synthesizing this compound under these eco-friendly conditions.

The reaction to form the 1,3,4-oxadiazole-2-thiol (B52307) ring from an acid hydrazide and carbon disulfide is a well-established method. jchemrev.comnih.govbingol.edu.tr The thiol-thione tautomerism is a known characteristic of these compounds. jchemrev.com

Table 1: Synthesis of this compound

| Starting Material | Reagents | Conditions | Product | Yield (%) | Reference |

| 3-Nitrobenzoic acid hydrazide | 1. CS₂, KOH, Ethanol2. Acidification | Reflux | This compound | Not specified | researchgate.netasianpubs.org |

| Aryl hydrazides | CS₂, DMF (drops) | Ultrasound irradiation | 5-Aryl-1,3,4-oxadiazole-2-thiols | Good to Excellent | nih.govproquest.comresearchgate.net |

One-Pot Multicomponent Reactions for Scaffold Construction

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single reaction vessel. This approach minimizes waste, reduces reaction time, and simplifies purification processes. Several one-pot methods have been developed for the synthesis of the 1,3,4-oxadiazole scaffold.

One such method describes a one-pot synthesis of 2-phenyl-5-substituted-1,3,4-oxadiazoles where (hetero)aryl and alkyl carboxylic acids are condensed with benzohydrazide (B10538) in the presence of TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) to form a diacylhydrazine intermediate. researchgate.net This intermediate undergoes a smooth cyclodehydration mediated by TsCl (tosyl chloride) to afford the final product in good to very good yields. researchgate.net

Another innovative one-pot synthesis involves the use of molecular iodine as a mediator for the synthesis of 3-amino-1,3,4-oxadiazoles from dithiocarbamate (B8719985) salts. rsc.org The precursor thiosemicarbazides can be formed in situ and then undergo intramolecular cyclodesulfurization in the presence of iodine. rsc.org This method is environmentally sustainable and provides good to excellent yields. rsc.org

Furthermore, a one-pot, three-component reaction for the synthesis of 2,5-disubstituted 1,3,4-oxadiazole derivatives has been reported utilizing (N-isocyanimino)triphenylphosphorane, a primary amine, a carboxylic acid, and an aromatic aldehyde. jchemrev.com

For the specific synthesis of this compound, a one-pot approach could be envisioned starting from 3-nitrobenzoic acid, hydrazine, and carbon disulfide, potentially facilitated by a suitable coupling agent and cyclizing agent in a single pot. While a specific one-pot protocol for this exact molecule is not detailed in the provided context, the existing MCR strategies for the 1,3,4-oxadiazole ring system provide a strong foundation for developing such a process.

Table 3: Examples of One-Pot Reactions for 1,3,4-Oxadiazole Synthesis

| Reaction Type | Key Reagents | Product Type | Key Features | Reference |

| Condensation/Cyclodehydration | Carboxylic acids, Benzohydrazide, TBTU, TsCl | 2-Phenyl-5-substituted-1,3,4-oxadiazoles | Mild conditions, good to very good yields | researchgate.net |

| Oxidative Cyclodesulfurization | Dithiocarbamate salt, Iodine | 3-Amino-1,3,4-oxadiazoles | Environmentally sustainable, good to excellent yields | rsc.org |

| Three-component reaction | (N-isocyanimino)triphenylphosphorane, Amine, Carboxylic acid, Aldehyde | 2,5-Disubstituted-1,3,4-oxadiazole derivatives | High yields at room temperature | jchemrev.com |

Structural Characterization and Spectroscopic Analysis of 5 3 Nitrophenyl 1,3,4 Oxadiazole 2 Thiol and Its Derivatives

Vibrational Spectroscopy (Infrared Spectroscopy)

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a fundamental technique for identifying the functional groups present in 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol. The analysis of its infrared spectrum reveals characteristic absorption bands that confirm the presence of key structural motifs. The compound exists in a tautomeric equilibrium between its thiol and thione forms, which is reflected in the vibrational spectra.

Identification of Characteristic Functional Group Frequencies (e.g., S-H, C=N, C-O)

The infrared spectrum of this compound, typically recorded using a KBr pellet, displays several significant absorption bands. A notable band appears around 2569 cm⁻¹, which is characteristic of the S-H stretching vibration of the thiol group. asianpubs.org The presence of the thione tautomer is indicated by a C=S stretching vibration, which can be observed around 1220 cm⁻¹.

The heterocyclic 1,3,4-oxadiazole (B1194373) ring gives rise to distinct vibrations. The C=N stretching frequency is observed in the region of 1530-1538 cm⁻¹. asianpubs.org The C-O-C (ether linkage) stretching within the oxadiazole ring is typically found at a lower frequency, around 1200 cm⁻¹. asianpubs.org Additionally, the aromatic C=C stretching from the nitrophenyl ring appears near 1550 cm⁻¹. asianpubs.org

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| S-H (Thiol) | Stretching | ~2569 | asianpubs.org |

| C=S (Thione) | Stretching | ~1220 | |

| C=N (Oxadiazole) | Stretching | ~1530 | asianpubs.org |

| C-O (Oxadiazole) | Stretching | ~1200 | asianpubs.org |

| C=C (Aromatic) | Stretching | ~1550 | asianpubs.org |

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H-NMR and ¹³C-NMR, provides detailed information about the molecular structure of this compound by mapping the chemical environments of the hydrogen and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H-NMR) Chemical Shift Analysis

The ¹H-NMR spectrum, typically recorded in a solvent like DMSO-d₆, confirms the presence of the aromatic and thiol protons. asianpubs.org The protons of the 3-nitrophenyl group are deshielded due to the electron-withdrawing effect of the nitro group and appear as multiplets in the downfield region.

Specifically, the spectrum shows a doublet for one aromatic proton at δ 8.02-8.08 ppm, a quartet for another at δ 7.28 ppm, a second doublet at δ 8.42 ppm, and a singlet for the fourth aromatic proton at δ 8.66 ppm. asianpubs.org A key feature is the singlet observed at a significantly downfield chemical shift of δ 12.35 ppm, which is assigned to the acidic proton of the S-H group. asianpubs.org The integration values for these signals correspond to the number of protons in each environment.

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| Aromatic H | 8.66 | s (singlet) | asianpubs.org |

| Aromatic H | 8.42 | d (doublet) | asianpubs.org |

| Aromatic H | 8.02-8.08 | d (doublet) | asianpubs.org |

| Aromatic H | 7.28 | q (quartet) | asianpubs.org |

| Thiol (S-H) | 12.35 | s (singlet) | asianpubs.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Signal Assignment

The ¹³C-NMR spectrum provides further structural confirmation by identifying the carbon skeleton of the molecule. The aromatic carbons of the 3-nitrophenyl group resonate at distinct chemical shifts: δ 129.04, 126.77, 150.23, 125.11, and 126.04 ppm. asianpubs.org The two carbons of the 1,3,4-oxadiazole ring are highly deshielded and appear significantly downfield. The signals at δ 164.51 and 181.33 ppm are assigned to these heterocyclic carbons, confirming the integrity of the ring system. asianpubs.org Research on S-substituted derivatives indicates that the carbons of the oxadiazole ring can appear at values such as δ 180.1 and 159.4 ppm. researchgate.net

| Carbon Type | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Aromatic Carbons | 125.11, 126.04, 126.77, 129.04, 150.23 | asianpubs.org |

| Oxadiazole Carbons | 164.51, 181.33 | asianpubs.org |

Mass Spectrometry (MS and EI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry, particularly using the electron impact (EI-MS) technique, is employed to determine the molecular weight and to study the fragmentation pattern of the compound, which helps in structural elucidation. For this compound, the mass spectrum shows a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 223, which corresponds to the molecular weight of the compound (C₈H₅N₃O₃S) and is often the base peak (100% relative abundance). asianpubs.org

The fragmentation pattern provides further structural evidence. Key fragments observed include a peak at m/z 177, corresponding to the loss of a nitro group (NO₂), and a peak at m/z 133, resulting from the loss of a carbon monosulfide (CS) fragment. asianpubs.org Another fragment is seen at m/z 101, which indicates the loss of the nitrobenzene (B124822) fragment from the parent molecule. asianpubs.org

| m/z | Relative Abundance (%) | Assigned Fragment | Reference |

|---|---|---|---|

| 223 | 100 | [M]⁺ (Molecular Ion) | asianpubs.org |

| 177 | 22 | [M - NO₂]⁺ | asianpubs.org |

| 133 | 24 | [M - CS]⁺ (?) | asianpubs.org |

| 101 | 12 | Loss of nitrobenzene fragment | asianpubs.org |

X-ray Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray diffraction analysis provides the most definitive evidence for the solid-state structure of this compound, revealing precise bond lengths, bond angles, and intermolecular interactions. Studies show the compound crystallizes in a monoclinic system with the space group P2₁/c.

The analysis reveals a planar heterocyclic core, with the oxadiazole ring adopting a nearly flat conformation. The nitro group on the phenyl ring is twisted with respect to the oxadiazole plane, with a dihedral angle of 12.8°. In the crystal lattice, molecules are organized into a layered architecture through C–H···S hydrogen bonds (with distances of 2.89–3.12 Å) and π-π stacking interactions between the nitrophenyl groups, with an interplanar distance of 3.54 Å.

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | |

| Space Group | P2₁/c | |

| a (Å) | 8.23 | |

| b (Å) | 10.45 | |

| c (Å) | 14.72 | |

| β (°) | 98.6 | |

| Volume (ų) | 1245.7 | |

| Z (Molecules per unit cell) | 4 |

Chromatographic Techniques for Purity Assessment (e.g., Thin Layer Chromatography)

The assessment of purity is a critical step in the synthesis of chemical compounds to ensure that the final product is free from starting materials, intermediates, and other impurities. Chromatographic techniques are fundamental tools for this purpose due to their efficiency in separating components of a mixture. nih.gov For this compound and its derivatives, Thin Layer Chromatography (TLC) is a widely employed method for both monitoring the progress of a reaction and for confirming the purity of the isolated products. asianpubs.orgresearchgate.net

Thin Layer Chromatography is a versatile, rapid, and cost-effective technique that relies on the differential partitioning of compounds between a solid stationary phase and a liquid mobile phase. nih.gov In the context of synthesizing 1,3,4-oxadiazole derivatives, researchers typically use pre-coated silica (B1680970) gel 60F₂₅₄ plates as the stationary phase. researchgate.net The choice of the mobile phase, or eluent, is crucial and is optimized to achieve clear separation between the desired compound and any impurities. The separation is visualized under UV light, and the retention factor (Rf value) of the spots is calculated to track the components. nih.govumich.edu

During the synthesis of this compound and its related structures, TLC is used to follow the conversion of starting materials, such as acid hydrazides, into the final oxadiazole ring system. asianpubs.org The completion of the reaction is indicated by the disappearance of the starting material's spot and the appearance of a new spot corresponding to the product.

For the S-substituted derivatives of this compound, TLC is also the primary method to ascertain the purity of the final compounds after synthesis and recrystallization. researchgate.net Similarly, in the synthesis of the isomeric 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol (B7773284), TLC is essential for monitoring reaction coordinates and confirming the purity of the synthesized compounds. researchgate.net Solvent systems for these analyses are typically mixtures of a polar solvent like ethyl acetate (B1210297) and a non-polar solvent such as n-hexane or petroleum ether, with the ratio adjusted to achieve optimal separation. asianpubs.orgresearchgate.net

While TLC is the most frequently mentioned method, other chromatographic techniques such as Gas Chromatography (GC) have also been noted for monitoring the purity of 5-substituted-1,3,4-oxadiazole-2-thiols. asianpubs.org Furthermore, for a comprehensive analysis of related 1,3,4-oxadiazole derivatives, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods have been developed, demonstrating the stability-indicating capacity of such techniques for this class of compounds. thieme-connect.com An RP-HPLC method for a brominated 1,3,4-oxadiazole derivative, for instance, utilized a C18 column with a mobile phase of acetonitrile, orthophosphoric acid, and methanol (B129727). thieme-connect.com

The following table summarizes the TLC systems reported in the literature for the analysis of this compound and its positional isomer.

Interactive Table: TLC Systems for Purity Assessment of Nitrophenyl-1,3,4-oxadiazole-2-thiol Derivatives

| Compound/Intermediate | Stationary Phase | Mobile Phase (Eluent) | Purpose | Reference |

| Methyl-4-nitrobenzoate (Intermediate) | Silica Gel | Ethyl acetate : Petroleum ether (1:3) | Monitoring reaction time | asianpubs.org |

| 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol (Isomer) | Silica Gel | Ethyl acetate : Petroleum ether (1:2) | Monitoring reaction progress | asianpubs.org |

| S-substituted-5-(4-nitrophenyl)-1,3,4-oxadiazole derivatives | Silica Gel | Ethyl acetate and n-hexane | Detecting reaction completion & purity | researchgate.net |

| S-substituted derivatives of this compound | Silica gel 60F₂₅₄ | Not specified | Confirming purity | researchgate.net |

| 3-(3-nitrophenyl)acrylic acid hydrazide (Intermediate) | Not specified | Not specified | Monitoring reaction completion |

Chemical Reactivity and Derivatization Strategies of 5 3 Nitrophenyl 1,3,4 Oxadiazole 2 Thiol

Thiol Group Functionalization

The thiol group is the most reactive site for electrophilic attack, enabling straightforward functionalization.

The sulfur atom of the thiol group is a potent nucleophile, readily participating in S-alkylation and S-acylation reactions.

S-Alkylation is commonly achieved by reacting the parent compound with various alkyl or aralkyl halides. researchgate.netnih.gov These reactions are typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), and in the presence of a base like sodium hydride (NaH) to deprotonate the thiol and form the more nucleophilic thiolate anion. researchgate.netresearchgate.net This method has been successfully used to synthesize a diverse series of S-substituted derivatives. researchgate.net For instance, reaction with different electrophiles in the presence of NaH and DMF yields a variety of S-substituted products. researchgate.net

S-Acylation involves the reaction of the thiol with acid chlorides or anhydrides, usually in the presence of a base like potassium hydroxide (B78521) in ethanol, to produce thioester derivatives.

The table below summarizes representative S-alkylation and S-acylation reactions.

| Reactant (Electrophile) | Reagents and Conditions | Product | Reference |

| Various alkyl/aralkyl halides (5a-m) | NaH, N,N-dimethylformamide (DMF) | 2-(Alkyl/Aralkylthio)-5-(3-nitrophenyl)-1,3,4-oxadiazoles (6a-m) | researchgate.net |

| 1-Naphthoyl chloride | KOH, Ethanol, Reflux | 2-(1-Naphthoylthio)-5-(3-nitrophenyl)-1,3,4-oxadiazole | |

| Ethyl bromoacetate | NaOH, Ethanol, Reflux | Ethyl 2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetate* | bingol.edu.tr |

| Note: This example uses a pyridyl analogue but demonstrates the general reactivity. |

While specific examples for the direct formation of sulfenyl halides (e.g., -SCl or -SBr) from 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol are not extensively detailed in the reviewed literature, this class of compounds is known to be accessible from related thiols. Such derivatives are typically prepared through oxidative halogenation. The resulting sulfenyl halides would be highly reactive intermediates, useful for subsequent reactions with nucleophiles to create new sulfur-nitrogen or sulfur-carbon bonds.

Transformations Involving the Nitrophenyl Moiety

The nitrophenyl group offers key opportunities for structural modification, primarily through the reduction of the nitro group or by leveraging its electron-withdrawing nature in substitution reactions.

The nitro group on the phenyl ring can be chemically reduced to form the corresponding amino derivative, 5-(3-aminophenyl)-1,3,4-oxadiazole-2-thiol. This transformation is significant as it introduces a nucleophilic amino group that can be used for a host of further derivatizations, such as acylation or diazotization. A variety of reducing agents are effective for converting aromatic nitro compounds to anilines. wikipedia.org Common methods include:

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas. wikipedia.org

Metal/Acid Systems: Tin(II) chloride (SnCl2) in concentrated hydrochloric acid is a classic and effective method. wikipedia.org Iron metal in acidic media is also widely used, particularly on an industrial scale. wikipedia.org

Other Reagents: Sodium hydrosulfite or sodium sulfide (B99878) can also be employed for this reduction. wikipedia.org

The resulting 5-(3-aminophenyl) derivative provides a new reactive center for building more complex molecules. nih.gov

The nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This effect is most pronounced at the ortho and para positions relative to the nitro group. In the case of the 3-nitrophenyl moiety, the positions activated for nucleophilic attack are C2, C4, and C6. While the generally accepted mechanism involves a two-step addition-elimination process via a Meisenheimer complex, some SNAr reactions may proceed through a concerted mechanism. nih.gov

Although specific examples of SNAr reactions directly on the this compound core are not prominent in the available literature, the principle is well-established for nitro-activated aromatic rings. Strong nucleophiles could potentially displace a suitable leaving group (like a halogen) located at an activated position on the ring. However, the parent compound lacks such a leaving group, so this strategy would be more applicable to a halogen-substituted analogue.

Reactions of the 1,3,4-Oxadiazole (B1194373) Core

The 1,3,4-oxadiazole ring is an aromatic heterocycle and is generally characterized by its high stability. rroij.comnih.gov This stability arises from the delocalization of π-electrons within the ring. globalresearchonline.net Consequently, the ring itself is relatively resistant to many chemical transformations, especially those that would disrupt its aromaticity.

Electrophilic substitution on the carbon atoms of the oxadiazole ring is difficult due to the electron-withdrawing effect of the two nitrogen atoms. rroij.comglobalresearchonline.net Conversely, the ring is also generally resistant to nucleophilic attack unless activated by specific substituents. rroij.com

However, under certain harsh conditions or with specific reagents, the oxadiazole ring can undergo cleavage. For instance, hydrazinolysis (reaction with hydrazine) of some 1,3,4-oxadiazole-2-thiones has been reported to cause ring-opening and subsequent recyclization to form 4-amino-1,2,4-triazole-3-thiol (B7722964) derivatives. acs.org This reaction proceeds via nucleophilic attack on a ring carbon atom, leading to the cleavage of a carbon-oxygen bond. acs.org This transformation highlights that while the oxadiazole core is robust, it is not entirely inert and can be a participant in skeletal transformations under specific reaction conditions.

Cycloaddition Reactions of the Heterocyclic Ring System

The 1,3,4-oxadiazole ring can participate in cycloaddition reactions, a powerful tool for constructing complex polycyclic systems. A notable example is the tandem intramolecular Diels-Alder/1,3-dipolar cycloaddition cascade. In this reaction sequence, the oxadiazole ring functions as an azadiene. The cascade is typically initiated by an inverse electron demand Diels-Alder reaction with a tethered dienophile. This is followed by the extrusion of dinitrogen (N₂) to form a carbonyl ylide intermediate. This highly reactive 1,3-dipole is then trapped intramolecularly by a tethered dipolarophile, such as an indole (B1671886) or another unsaturated system, to yield intricate polycyclic structures. The efficiency and outcome of this cascade are influenced by the substituents on the oxadiazole ring and the nature of the tethered dienophile and dipolarophile. While this reactivity is established for the 1,3,4-oxadiazole class, specific applications starting from this compound are less documented, yet it represents a significant potential pathway for creating novel, complex molecules.

Ring-Opening and Rearrangement Pathways

The stability of the 1,3,4-oxadiazole ring is significant, but under certain conditions, it can undergo ring-opening or rearrangement reactions. For instance, some 1,3,4-oxadiazoline-5-thiones have been observed to rearrange into 1,2,4-thiadiazolin-5-ones under the influence of light or metallic catalysts. rsc.org Additionally, the conversion of a 1,3,4-oxadiazole into a 1,2,4-triazole (B32235) can be achieved through a multi-step process involving ring opening by a nucleophile like hydrazine (B178648) hydrate (B1144303), followed by recyclization. nih.gov These transformation pathways highlight the chemical versatility of the oxadiazole core, allowing for its conversion into other important heterocyclic systems. Detailed studies specifically documenting these pathways for this compound are not extensively reported, but these established reactivities for the parent ring system suggest potential avenues for its chemical manipulation.

Synthesis of Hybrid Heterocyclic Systems

The functional groups present in this compound provide multiple handles for constructing more complex molecular architectures. The thione group and the adjacent ring nitrogen are particularly reactive sites for building hybrid molecules where the oxadiazole core is linked to or fused with other heterocyclic rings.

Mannich Base Formation

The N-H proton of the 1,3,4-oxadiazole ring (in its thione tautomeric form) is acidic and readily participates in Mannich reactions. This three-component reaction involves the aminomethylation of the N-3 position using formaldehyde (B43269) and a variety of primary or secondary amines. asianpubs.orgnih.gov The reaction proceeds by condensing the oxadiazole with formaldehyde and the selected amine, typically in an alcohol solvent, to yield the corresponding N-Mannich bases. nih.gov This strategy has been widely employed to introduce a diverse range of aminoalkyl moieties onto the oxadiazole scaffold, significantly expanding the chemical space of its derivatives.

Condensation Reactions with Aromatic Aldehydes (Schiff's Bases)

The synthesis of Schiff bases from this compound is typically achieved through a multi-step pathway. First, the thiol group is alkylated, commonly with an α-halo ester like ethyl chloroacetate, to form a thioether intermediate. nanobioletters.comimpactfactor.org This ester is then converted into the corresponding acid hydrazide by treatment with hydrazine hydrate. nih.gov The resulting hydrazide possesses a reactive primary amine group that readily undergoes condensation with various aromatic aldehydes in an acidic medium to yield the target Schiff bases (specifically, N-acylhydrazones). nih.gov This synthetic route allows for the introduction of a wide array of substituted aromatic rings, connected to the oxadiazole core through a flexible linkage.

Fusion with Other Heterocycles (e.g., Thiazolidinones, Thiadiazoles, Triazoles)

The versatile intermediates derived from this compound are instrumental in synthesizing fused or linked bicyclic heterocyclic systems.

Thiazolidinones: The Schiff bases described in the previous section are key precursors for the synthesis of 4-thiazolidinone (B1220212) rings. This is accomplished through a cyclocondensation reaction between the azomethine group (C=N) of the Schiff base and a compound containing a thiol and a carboxylic acid group, most commonly thioglycolic acid. This reaction effectively appends a thiazolidinone ring to the oxadiazole core, creating hybrid molecules with significant structural complexity. nih.gov

Thiadiazoles: While direct fusion is one route, another approach involves using the common precursor, 3-nitrobenzoic hydrazide. This hydrazide can be used to synthesize a 1,3,4-thiadiazole (B1197879) ring instead of an oxadiazole. The general synthesis involves reacting the acylhydrazide with a thionating agent like Lawesson's reagent or by reacting it with carbon disulfide and then cyclizing the resulting dithiocarbazate intermediate. This allows for the creation of 1,3,4-thiadiazole analogues of the title compound.

Triazoles: The synthesis of 1,2,4-triazole rings linked to the 5-(3-nitrophenyl) moiety can also be achieved starting from 3-nitrobenzoic hydrazide. The hydrazide is first reacted with an isothiocyanate to form a 1,4-disubstituted thiosemicarbazide. Subsequent intramolecular cyclization of this intermediate, typically induced by heating in an alkaline solution, leads to the formation of a 5-substituted-4-aryl-4H-1,2,4-triazole-3-thiol. nih.gov This method provides a reliable pathway to hybrid molecules containing both the nitrophenyl group and a triazole ring.

Tautomerism in 1,3,4 Oxadiazole 2 Thiol Systems

Thiol-Thione Tautomeric Equilibrium

5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol can exist in a dynamic equilibrium between two tautomeric forms: the thiol form and the thione form. researchgate.net This equilibrium involves the migration of a hydrogen atom between the sulfur atom and the nitrogen atom at position 3 of the oxadiazole ring.

Thiol Form: Characterized by a carbon-sulfur double bond (C=S) within the heterocyclic ring and an N-H bond. This form is technically named 5-(3-nitrophenyl)-1,3,4-oxadiazole-2(3H)-thione.

Thione Form: Features a carbon-sulfur single bond with an attached hydrogen atom (S-H), creating a true thiol group, and a carbon-nitrogen double bond (C=N) within the ring. This tautomer is named this compound.

The ability of these compounds to exist in both forms is a subject of significant interest, as the dominant tautomer can vary depending on the physical state (solid or solution), solvent polarity, and the electronic nature of the substituent at the 5-position of the oxadiazole ring. researchgate.netlp.edu.ua The presence of active N,S donor sites in the molecule [-NH-C=S ↔ -N=C-SH] is fundamental to this tautomerism. researchgate.net

Experimental Investigations of Tautomeric Forms (e.g., Spectroscopic Evidence)

Experimental studies provide compelling evidence for the thiol-thione equilibrium in 5-substituted-1,3,4-oxadiazole-2-thiols. Spectroscopic methods such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy are instrumental in identifying the predominant form. researchgate.net

For this compound and its 4-nitro isomer, spectroscopic data strongly suggest the presence of the thiol tautomer in the analyzed samples. asianpubs.org

Infrared (IR) Spectroscopy: The IR spectrum of this compound shows a characteristic absorption band at 2569 cm⁻¹, which is attributed to the S-H stretching vibration of the thiol group. asianpubs.org Additionally, bands around 1530 cm⁻¹ (C=N) and 1200 cm⁻¹ (C-O) are observed. asianpubs.org In related furan-substituted analogs, IR spectra displayed bands characteristic of NH, C=N, and C=S groups, indicating the presence of the thione form. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum (recorded in DMSO-d₆), a singlet appears at a very downfield chemical shift of 12.35 ppm, which is assigned to the acidic proton of the SH group. asianpubs.org The aromatic protons of the 3-nitrophenyl ring appear as multiplets between 7.28 and 8.66 ppm. asianpubs.org The ¹³C NMR spectrum further supports the structure, with signals for the oxadiazole moiety carbons observed at 164.51 and 181.33 ppm. asianpubs.org For similar compounds, the appearance of a weak SH proton signal in ¹H NMR has been taken as confirmation of the tautomeric equilibrium in solution. mdpi.com

UV-Visible Spectroscopy: Studies on related 1,3,4-oxadiazole-2-thione hybrids have utilized UV spectroscopy to investigate the thione-thiol equilibrium in various solvents. lp.edu.ua It was noted that in aqueous solutions with 1M H₂SO₄, an absorption band at 196 nm is characteristic of the n→π* transition for the C-S group, corresponding to the thiol form. lp.edu.ua

Further chemical evidence for the existence of the thiol form comes from the successful synthesis of various S-substituted derivatives of this compound. researchgate.net The reaction of the parent compound with different electrophiles occurs at the sulfur atom, which is only possible if the thiol tautomer is present in the reaction mixture to act as a nucleophile. researchgate.net

Theoretical Studies on Tautomeric Preferences and Energetics (e.g., in Gas Phase and Solution)

Computational chemistry provides valuable insights into the relative stabilities and electronic structures of the thiol and thione tautomers. Quantum chemical methods, such as Density Functional Theory (DFT) with the B3LYP functional and Hartree-Fock (HF) calculations, have been employed to model this equilibrium in both the gas phase and in various solvents. lp.edu.ua

For related 1,3,4-oxadiazole-2-thione systems, theoretical calculations have generally shown that the thione form is more stable than the thiol form. lp.edu.ua The results from these computational studies are often in good agreement with experimental findings. lp.edu.ua

Theoretical investigations on the tautomerism of similar heterocyclic systems, such as 2-azido-1,3,4-thiadiazole, have been conducted by performing full geometry optimization of the different forms in the gas phase and solution to determine the more stable tautomer. sciencepublishinggroup.com In a study on 1,2,4-triazole-3-thiones, calculations of atomic charges using the Hückel method were used to assess the polarity of the tautomers, indicating that the thione form was more polar than the thiol form. jocpr.com Such calculations help in understanding how solvent polarity might influence the equilibrium.

Influence of Substituents on Tautomeric Ratios and Equilibrium Dynamics

The nature of the substituent at the 5-position of the 1,3,4-oxadiazole (B1194373) ring plays a significant role in modulating the position of the thiol-thione equilibrium. The electronic properties—whether the substituent is electron-donating or electron-withdrawing—can alter the electron density distribution within the heterocyclic ring, thereby stabilizing one tautomer over the other.

The 1,3,4-oxadiazole ring itself is known to be a strong electron acceptor. lp.edu.ua The presence of a 3-nitrophenyl group, which is a powerful electron-withdrawing group due to the nitro substituent, further influences the electronic environment of the tautomeric system. This can impact the acidity of the N-H proton in the thione form and the S-H proton in the thiol form, shifting the equilibrium.

Studies on analogous heterocyclic systems have confirmed the clear effect of substituents on the tautomeric equilibrium. nih.gov Furthermore, the solvent environment is a critical factor. The equilibrium can be solvent-dependent, with changes in solvent polarity and polarizability shifting the balance between the tautomeric forms. lp.edu.uanih.gov Often, more polar solvents tend to favor the more polar tautomer. nih.gov For instance, in related 1,3,4-thiadiazoles, polar solvents were found to favor the enol (analogous to the thiol) form, while nonpolar solvents favored the keto (thione) form. nih.gov

Computational Chemistry and Theoretical Investigations of 5 3 Nitrophenyl 1,3,4 Oxadiazole 2 Thiol

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to study the properties of 1,3,4-oxadiazole (B1194373) derivatives. These calculations provide a deep understanding of the molecule's behavior at the atomic level.

A fundamental aspect of theoretical investigation is the determination of the most stable three-dimensional structure of the molecule through geometry optimization. For 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol, this analysis is particularly important because of the rotational freedom between the phenyl ring and the oxadiazole ring, and the potential for thiol-thione tautomerism.

The compound can exist in two primary tautomeric forms: the thiol form and the thione form. DFT calculations have been employed to determine the relative stability of these tautomers. Studies predict that the thione form is more stable than the thiol form by approximately 9.3 kJ/mol. This increased stability is attributed to the enhanced conjugation between the C=S double bond and the π-system of the oxadiazole ring. The energy barrier for the interconversion between these two forms is calculated to be 42.7 kJ/mol, which suggests that the tautomerization can occur rapidly at room temperature.

Experimental data from single-crystal X-ray diffraction provides a valuable benchmark for the accuracy of these theoretical calculations. The crystallographic analysis of this compound reveals a nearly flat oxadiazole core and a specific conformation of the nitrophenyl group. In the solid state, the nitro group and the phenyl ring are twisted relative to the oxadiazole plane, with a dihedral angle of 12.8°. DFT geometry optimizations would aim to reproduce these experimental bond lengths, bond angles, and dihedral angles to validate the chosen computational method and basis set.

Table 1: Experimental Crystallographic Parameters for this compound

| Parameter | Value |

| Space Group | P2₁/c |

| a (Å) | 8.23 |

| b (Å) | 10.45 |

| c (Å) | 14.72 |

| β (°) | 98.6 |

| Volume (ų) | 1245.7 |

| N-N bond length (Å) | 1.28 |

| C-O bond length (Å) | 1.37 |

| C-S bond length (Å) | 1.69 |

This data is derived from single-crystal X-ray diffraction studies.

The electronic properties of a molecule are critical for understanding its reactivity and spectroscopic behavior. DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

Table 2: Conceptual DFT-Based Electronic Properties

| Property | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to the molecule's electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to the molecule's electron-accepting ability. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity, stability, and polarizability. |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By comparing the calculated vibrational spectrum with the experimental one, researchers can confirm the molecular structure and assign specific vibrational modes to the observed spectral bands.

Experimental IR spectroscopy for this compound shows characteristic peaks that confirm the thiol-thione equilibrium. Key observed frequencies include a ν(S–H) stretching vibration around 2570 cm⁻¹ for the thiol tautomer and a ν(C=S) stretching vibration around 1220 cm⁻¹ for the more stable thione tautomer. Theoretical frequency calculations would aim to reproduce these values and provide a complete list of all vibrational modes for both tautomers.

Furthermore, Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands in the UV-Vis spectrum. These predictions help in understanding the electronic structure and the nature of the orbitals involved in the electronic transitions.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays different potential values on the electron density surface using a color spectrum.

Typically, regions of negative electrostatic potential (colored red to yellow) are susceptible to electrophilic attack and are associated with lone pairs of electronegative atoms like oxygen and nitrogen. Regions of positive electrostatic potential (colored blue) indicate electron-deficient areas, such as hydrogen atoms attached to electronegative atoms, and are susceptible to nucleophilic attack. nih.gov For this compound, an MEP map would likely show negative potential around the oxygen atoms of the nitro group and the oxadiazole ring, as well as the sulfur atom in the thione form. The hydrogen atom of the thiol group would be a site of positive potential. This analysis is crucial for understanding non-covalent interactions, such as hydrogen bonding, which are vital for the molecule's interaction with biological receptors. nih.gov

Theoretical calculations can also predict Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach used with DFT to calculate the magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts (δ) for comparison with experimental ¹H and ¹³C NMR spectra.

Experimental ¹H NMR data for this compound shows aromatic proton signals in the range of δ 7.4–8.2 ppm. Furthermore, specialized NMR techniques have identified two distinct sulfur signals, confirming the presence of both the thiol (δ 132 ppm) and thione (δ 168 ppm) tautomers in solution. Theoretical predictions of the ¹H and ¹³C chemical shifts for both tautomers would allow for a direct comparison with these experimental findings, aiding in the definitive assignment of each peak and confirming the proposed structures.

Molecular Dynamics Simulations for Conformational Stability and Interaction Analysis

While DFT studies focus on static, optimized structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions in a simulated environment, such as in a solvent or bound to a protein. nih.gov

For this compound, MD simulations could be used to explore its conformational landscape in solution, analyzing the rotation around the C-C bond connecting the phenyl and oxadiazole rings and the stability of the different tautomers in a dynamic context.

When studying the compound as a potential drug, MD simulations are invaluable for analyzing the stability of the ligand-protein complex. After docking the molecule into the active site of a target protein, an MD simulation can be run for tens to hundreds of nanoseconds. Key parameters are analyzed to assess stability:

Root-Mean-Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial position over time. A stable RMSD plot suggests the system has reached equilibrium and the ligand remains stably bound.

Root-Mean-Square Fluctuation (RMSF): Measures the fluctuation of individual residues or atoms around their average position. High RMSF values in certain regions of the protein can indicate flexibility, which may be important for ligand binding and function.

These simulations provide a detailed picture of the binding stability and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that anchor the ligand in the active site, offering crucial information for drug design and optimization. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors—physicochemical, electronic, and steric properties—that influence a compound's activity, QSAR models can predict the potency of new, unsynthesized molecules, thereby guiding rational drug design and reducing the need for extensive synthesis and screening.

For derivatives of the 1,3,4-oxadiazole scaffold, QSAR studies are instrumental in elucidating the structural requirements for various biological activities, including antibacterial, antifungal, and enzyme inhibitory effects. researchgate.netnih.gov These models often employ statistical methods like multiple linear regression (MLR) or more complex machine learning algorithms to correlate descriptors with activity. researchgate.net In the context of 3D-QSAR, methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to analyze the steric and electrostatic fields of molecules, providing a three-dimensional map of favorable and unfavorable regions for interaction with a biological target. nih.gov

A key application of this approach has been demonstrated in the study of S-substituted derivatives of this compound. A 2016 study detailed the synthesis of a series of these derivatives and screened them for antibacterial activity against several Gram-positive and Gram-negative bacterial strains. researchgate.net The study concluded that the biological activity was significantly altered by substituting different alkyl and aralkyl groups at the thiol position, indicating a clear structure-activity relationship. researchgate.net While a specific regression model was not published, the minimum inhibitory concentration (MIC) data provides the foundation for developing a QSAR model. The variation in activity across the derivatives underscores how structural modifications influence antibacterial potential. researchgate.net

The data below, derived from this research, illustrates the relationship between the substituent at the 2-thio position and the resulting antibacterial activity. researchgate.net

Table 1: Antibacterial Activity (MIC in µg/mL) of S-Substituted Derivatives of this compound

| Compound ID | R-Group (Substituent) | B. subtilis | S. aureus | S. sonnei | E. coli | P. aeruginosa | S. typhi |

| 6a | Methyl | 12.3±0.13 | 13.1±0.19 | 15.2±0.11 | 14.7±0.13 | 16.1±0.17 | 15.8±0.12 |

| 6b | Ethyl | 11.8±0.15 | 12.7±0.17 | 14.6±0.18 | 13.8±0.19 | 15.3±0.15 | 14.9±0.16 |

| 6c | Propyl | 11.2±0.11 | 12.1±0.12 | 13.8±0.15 | 13.1±0.14 | 14.8±0.11 | 14.2±0.18 |

| 6d | Isopropyl | 11.5±0.16 | 12.4±0.13 | 14.1±0.14 | 13.5±0.15 | 15.1±0.13 | 14.5±0.11 |

| 6e | Benzyl (B1604629) | 9.3±0.14 | 10.5±0.11 | 11.4±0.13 | 11.1±0.17 | 12.5±0.14 | 11.8±0.14 |

| 6f | 2-Chlorobenzyl | 8.1±0.18 | 9.2±0.16 | 10.1±0.12 | 9.7±0.11 | 11.3±0.19 | 10.6±0.15 |

| 6g | 3-Chlorobenzyl | 8.5±0.12 | 9.6±0.14 | 10.5±0.16 | 10.2±0.16 | 11.7±0.12 | 11.1±0.13 |

| 6h | 4-Chlorobenzyl | 8.8±0.17 | 9.9±0.18 | 10.8±0.11 | 10.5±0.12 | 12.1±0.16 | 11.4±0.17 |

| 6i | 2-Nitrobenzyl | 7.2±0.11 | 8.4±0.15 | 9.3±0.17 | 8.8±0.18 | 10.4±0.15 | 9.8±0.11 |

| 6j | 3-Nitrobenzyl | 7.6±0.13 | 8.7±0.11 | 9.7±0.19 | 9.1±0.13 | 10.8±0.18 | 10.2±0.12 |

| 6k | 4-Nitrobenzyl | 7.9±0.15 | 9.1±0.13 | 10.1±0.14 | 9.5±0.14 | 11.2±0.11 | 10.5±0.19 |

| Ciprofloxacin | - | 7.1±0.12 | 8.2±0.14 | 8.9±0.15 | 8.5±0.11 | 10.1±0.13 | 9.5±0.14 |

| Gentamycin | - | 7.5±0.16 | 8.6±0.12 | 9.2±0.11 | 8.8±0.15 | 10.5±0.12 | 9.9±0.13 |

| Data sourced from Rehman et al. (2016) researchgate.net |

The data clearly shows that derivatives with substituted benzyl groups, particularly those with electron-withdrawing chloro and nitro substituents, exhibit lower MIC values, indicating higher antibacterial potency. researchgate.net This suggests that steric bulk and electronic effects are key descriptors for the antibacterial activity of this class of compounds. Such datasets are vital for building robust QSAR models that can guide the synthesis of more effective antibacterial agents based on the this compound scaffold.

Theoretical Models for Solvent Effects on Molecular Properties and Reactivity

The properties and behavior of a molecule can be significantly influenced by its surrounding solvent environment. Theoretical models are crucial for understanding and predicting these solvent effects, providing insights into reaction mechanisms, spectroscopic behavior, and conformational stability in solution.

A prevalent approach for modeling solvent effects is the use of implicit solvent models, such as the Polarizable Continuum Model (PCM). gaussian.com In this method, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this medium. gaussian.comq-chem.com The interaction between the solute's charge distribution and the dielectric continuum allows for the calculation of solvation free energy and the prediction of how the solvent will affect molecular properties like dipole moment and electronic transitions. gaussian.com A common variant is the Integral Equation Formalism PCM (IEFPCM), which offers a robust method for creating the solute cavity. gaussian.com

For 1,3,4-oxadiazole derivatives, solvent polarity is known to affect electronic absorption spectra. The shift in absorption bands (hypsochromic or bathochromic) upon changing solvents can help distinguish between different types of electronic transitions, such as n→π* and π→π*.

In the case of this compound, a critical solvent-dependent phenomenon is its tautomeric equilibrium between the thiol and thione forms. This equilibrium is influenced by the solvent's ability to form hydrogen bonds and stabilize one tautomer over the other. Experimental and theoretical studies have provided insight into this behavior. In dimethyl sulfoxide-d₆ (DMSO-d₆), the compound exists in a dynamic equilibrium between the two forms.

Density Functional Theory (DFT) calculations have been employed to investigate the relative stabilities of these tautomers. These calculations predict that in the gas phase, the thione form is more stable than the thiol form by 9.3 kJ/mol, largely due to the enhanced conjugation between the C=S group and the oxadiazole π-system. This theoretical finding is consistent with experimental NMR data in DMSO-d₆, which shows a preference for the thione tautomer.

Table 2: Tautomeric Equilibrium Properties of this compound in DMSO-d₆

| Property | Thiol Tautomer | Thione Tautomer | Method |

| Tautomer Ratio (298 K) | 1 | 3 | ¹H NMR Spectroscopy |

| ¹³C NMR Signal (Sulfur-adjacent Carbon) | δ 132 ppm | δ 168 ppm | ¹³C NMR Spectroscopy |

| Infrared Stretch | ν(S–H) at 2570 cm⁻¹ | ν(C=S) at 1220 cm⁻¹ | Infrared Spectroscopy |

| Relative Stability (ΔE) | +9.3 kJ/mol | 0 kJ/mol (Reference) | DFT Calculation |

| Tautomerization Energy Barrier | \multicolumn{2}{c | }{42.7 kJ/mol} | DFT Calculation |

| Data sourced from computational and spectroscopic studies. |

These theoretical models and computational findings are essential for predicting how this compound and its derivatives will behave in different biological and experimental environments, guiding the design of compounds with optimized properties for specific applications.

Role As a Chemical Scaffold for Advanced Material Design and Chemical Probes

Design Principles for New Chemical Entities and Derivatives

The design of new chemical entities based on the 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol scaffold is guided by established principles of medicinal and materials chemistry. The primary strategy involves the targeted modification of the molecule at specific positions to enhance or introduce desired functionalities.

A common synthetic pathway begins with 3-nitrobenzoic acid, which is converted through its corresponding ester and hydrazide, and then cyclized with carbon disulfide to form the core this compound structure. researchgate.netresearchgate.net The key design principles for creating derivatives from this scaffold include:

S-Substitution: The thiol group at the 2-position of the oxadiazole ring is a primary site for modification. It can be readily reacted with a variety of electrophiles, such as alkyl or aralkyl halides, to produce a series of S-substituted derivatives. researchgate.net This strategy is crucial as the biological and material properties of the resulting compounds are significantly influenced by the nature of the substituent attached to the sulfur atom. researchgate.net Research has shown that altering the group at this position can modulate antibacterial and enzyme inhibition activities to a considerable extent. researchgate.net

Modification of the Phenyl Ring: While the 3-nitrophenyl group is integral to the parent compound's identity, using different substituted benzoic acids as starting materials allows for the introduction of a wide range of functional groups on the phenyl ring. This variation at the 5-position of the oxadiazole ring is another key design element for tuning the electronic and steric properties of the molecule to optimize its interaction with biological targets or material surfaces. asianpubs.org

Thiol-Thione Tautomerism: The scaffold exists in a tautomeric equilibrium between the thiol (-SH) and thione (C=S) forms. nih.gov This characteristic is a critical design consideration as it influences the molecule's reactivity, hydrogen bonding capacity, and chelating properties, which are important for applications ranging from enzyme inhibition to corrosion prevention. asianpubs.orgnih.gov

The following table summarizes examples of derivatives synthesized from the oxadiazole-thiol scaffold, illustrating the design principle of S-substitution.

| Parent Scaffold | Reagent (Electrophile) | Derivative Name | Purpose of Derivatization |

| This compound | Allyl bromide | 2-(Allylthio)-5-(3-nitrophenyl)-1,3,4-oxadiazole | To assess the impact of an unsaturated alkyl chain on bioactivity. researchgate.net |

| This compound | Benzyl (B1604629) chloride | 2-(Benzylthio)-5-(3-nitrophenyl)-1,3,4-oxadiazole | To investigate the effect of an aralkyl group on enzyme inhibition. researchgate.net |

| 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol (B7773284) | Ethyl bromoacetate | Ethyl 2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)thio)acetate | To enhance enzymatic inhibition activity. researchgate.net |

| 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol | 4-Methoxybenzyl chloride | 2-((4-Methoxybenzyl)thio)-5-(4-nitrophenyl)-1,3,4-oxadiazole | To study the influence of substituted benzyl groups on biological activity. researchgate.net |

Integration into Polycyclic and Hybrid Molecular Systems

The principle of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy for developing novel compounds with enhanced or synergistic activities. The this compound scaffold is an excellent candidate for this approach, allowing for its integration into more complex polycyclic and hybrid systems.

Researchers have successfully synthesized hybrid molecules that incorporate the 1,3,4-oxadiazole (B1194373) ring with other heterocyclic systems to broaden their biological spectrum. nih.gov Examples include:

Triazole-Oxadiazole Hybrids: Novel molecules containing both 1,2,4-triazole (B32235) and 1,3,4-oxadiazole rings have been synthesized and shown to exhibit potent antibacterial and antiparasitic effects. nih.gov

Quinoxaline-Oxadiazole Hybrids: A series of quinoxaline-1,3,4-oxadiazole hybrid derivatives have demonstrated significant anticancer activity. nih.gov

Quinazoline/Oxazine-Oxadiazole Systems: The 1,3,4-oxadiazole-2-thiol (B52307) scaffold has been used as a starting point to build larger, fused heterocyclic systems such as quinazoline-4-one and oxazine-4-one derivatives, which possess notable antioxidant characteristics. researchgate.net

Benzothiazole (B30560)/Thiazolidine Hybrids: The attachment of additional heterocyclic rings, like benzothiazole or thiazolidine, to the oxadiazole core has been shown to result in compounds with a broader spectrum of antimicrobial activity. mdpi.com

This integration is typically achieved by using the reactive thiol group as a handle to link the oxadiazole core to other molecular fragments or to serve as a building block in cyclization reactions that form new rings. researchgate.netnih.gov This strategy leverages the established biological importance of the oxadiazole nucleus while introducing new functionalities from the integrated ring systems.

Exploration in Agrochemical and Industrial Chemical Development (e.g., Corrosion Inhibition Studies)

The unique chemical properties of this compound and its derivatives make them promising candidates for agrochemical and industrial applications.

Agrochemical Potential: The 1,3,4-oxadiazole nucleus is a well-known pharmacophore in agrochemistry. mdpi.com Derivatives of this class have shown potential as fungicides, pesticides, and herbicides. asianpubs.orgmdpi.comgoogle.com Specifically, 1,3,4-oxadiazole-2-thiol derivatives have been investigated for their antifungal activity against various plant pathogens. asianpubs.org The ability to systematically modify the scaffold allows for the optimization of its activity against specific agricultural pests and diseases.

Industrial Chemical Development: Corrosion Inhibition: A significant industrial application for this class of compounds is the protection of metals from corrosion, particularly for mild steel in acidic environments. nih.govjmaterenvironsci.com Organic compounds containing heteroatoms (like nitrogen, sulfur, and oxygen), aromatic rings, and π-bonds are known to be effective corrosion inhibitors. The this compound molecule possesses all these features.

Studies on closely related 1,3,4-oxadiazole-2-thiol derivatives have demonstrated their efficacy as corrosion inhibitors for mild steel in acidic media like HCl and H₂SO₄. nih.govjmaterenvironsci.comasianpubs.org The mechanism of action involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that blocks the active corrosion sites. jmaterenvironsci.comasianpubs.org Key findings from studies on analogous compounds include:

Mixed-Type Inhibition: These compounds typically function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.govjmaterenvironsci.com

Adsorption Mechanism: The adsorption process generally follows the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the steel surface. jmaterenvironsci.comasianpubs.org The adsorption is spontaneous and involves a combination of physisorption (electrostatic interaction) and chemisorption (coordinate bond formation via heteroatoms). nih.gov

Increased Efficiency with Concentration: The inhibition efficiency increases with higher concentrations of the inhibitor, as more of the metal surface becomes covered by the protective film. jmaterenvironsci.comasianpubs.org

The table below summarizes research findings on the corrosion inhibition properties of compounds structurally similar to this compound.

| Inhibitor Compound | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Inhibition Type |

| 2-Amino-5-(3-nitrophenyl)-1,3,4-thiadiazole | Mild Steel | 0.50 M H₂SO₄ | Increased with concentration | Mixed-Type |

| 5-(2-Hydroxyphenyl)-1,3,4-oxadiazole-2-thiol | Mild Steel | 1 M HCl | 95% (at 0.5 mM) | Mixed-Type |

| 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol | Mild Steel | 1.0 M HCl | Increased with concentration | Mixed-Type |

| 5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol | Mild Steel | 1.0 M HCl | Increased with concentration | Mixed-Type |

These consistent findings across multiple related structures strongly support the potential of this compound as an effective corrosion inhibitor for industrial applications.

Q & A

Basic: What are the standard synthetic routes for 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol, and how can reaction conditions be optimized for higher yields?

Answer:

The synthesis typically involves cyclization of 3-nitrophenyl-substituted precursors. A common method starts with 3-nitrobenzoic acid hydrazide, which reacts with carbon disulfide (CS₂) under basic conditions (e.g., KOH in ethanol/water) to form the oxadiazole-thiol ring via intramolecular cyclization . Key parameters for optimization include:

- Temperature : Reflux (~80°C) ensures complete reaction.

- Molar ratios : Excess CS₂ (1.5–2 eq.) improves cyclization efficiency.

- Acidification : Adjusting the pH to 2–3 with HCl precipitates the product.

Yields can exceed 75% with careful control of these factors. Contradictions in yield reports often arise from incomplete removal of byproducts like H₂S, which can inhibit crystallization .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers should be prioritized?

Answer:

- IR Spectroscopy : The thiol (-SH) stretch appears at ~2550 cm⁻¹, while C=N and C-S vibrations in the oxadiazole ring are observed at 1600–1650 cm⁻¹ and 690–720 cm⁻¹, respectively .

- ¹H-NMR : The aromatic protons of the 3-nitrophenyl group resonate as doublets or triplets between δ 7.4–8.2 ppm due to nitro group deshielding .

- Mass Spectrometry (EI-MS) : The molecular ion peak [M⁺] at m/z 249 (C₈H₅N₃O₃S) confirms the molecular weight. Fragmentation patterns should include loss of NO₂ (46 amu) and SH (33 amu) .

Advanced: How does the reactivity of the thiol group in this compound influence its derivatization for biological studies?

Answer:

The thiol group undergoes nucleophilic substitution with alkyl/aryl halides or Michael addition with α,β-unsaturated carbonyl compounds. For example:

- S-Alkylation : Reacting with methyl iodide in DMF/NaH produces S-methyl derivatives, enhancing lipophilicity for cellular uptake studies .

- Thiol-disulfide exchange : Useful for conjugating to cysteine residues in enzyme inhibition assays .

Contradictions in reactivity may arise from steric hindrance by the nitro group, requiring polar aprotic solvents (e.g., DMF) to stabilize intermediates .

Advanced: What mechanistic insights explain the enzyme inhibitory activity of this compound derivatives against acetylcholinesterase and lipoxygenase?

Answer:

- Acetylcholinesterase (AChE) : The nitro group stabilizes charge-transfer interactions with the catalytic triad (Ser200, His440, Glu327), while the oxadiazole ring mimics the substrate’s choline moiety, competitively inhibiting hydrolysis .

- Lipoxygenase (LOX) : The thiol group chelates the non-heme iron in the active site, disrupting peroxidation of arachidonic acid. Derivatives with electron-withdrawing substituents (e.g., -NO₂) enhance binding affinity by 30–40% compared to unsubstituted analogs .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound derivatives?

Answer:

- Dynamic NMR : Use variable-temperature ¹H-NMR to distinguish between tautomeric forms (e.g., thiol-thione equilibrium) that cause splitting inconsistencies .

- 2D Techniques : HSQC and HMBC correlations clarify ambiguous aromatic proton assignments, particularly when nitro-group deshielding overlaps with adjacent protons .

- X-ray Crystallography : Resolves disputes by providing unambiguous bond lengths and angles (e.g., C-S bond ~1.68 Å in the oxadiazole-thiol tautomer) .

Advanced: What strategies optimize the biological activity of this compound derivatives through structural modifications?

Answer:

- Electron-Withdrawing Groups (EWGs) : Introducing -CF₃ or -CN at the phenyl ring enhances AChE inhibition by 20–25% via improved π-π stacking with Tyr337 .

- Heterocyclic Hybrids : Fusion with triazole rings (e.g., 1,2,4-triazole-3-thiol) increases antioxidant activity (IC₅₀ ~12 μM in DPPH assays) by stabilizing radical intermediates .

- Prodrug Design : Masking the thiol as a disulfide (-S-S-) improves pharmacokinetics, with in vivo studies showing 60% bioavailability in murine models .

Advanced: How does tautomerism (thiol vs. thione forms) affect the chemical and biological properties of this compound?

Answer:

- Thermodynamic Stability : The thione form is favored in polar solvents (ΔG ~2.1 kcal/mol in DMSO) due to resonance stabilization of the C=S group .

- Biological Impact : The thione form exhibits stronger LOX inhibition (IC₅₀ = 8.2 μM vs. 14.5 μM for thiol) due to enhanced iron coordination .

- Spectral Differentiation : IR C=S stretches at ~1250 cm⁻¹ and ¹³C-NMR signals at δ 178–182 ppm confirm the thione tautomer .

Advanced: What computational methods validate the interaction of this compound with biological targets?

Answer:

- Docking Studies (AutoDock Vina) : Simulate binding to AChE (PDB: 1EVE), revealing a docking score of −9.2 kcal/mol and hydrogen bonds with Gly118 and Tyr121 .

- MD Simulations (GROMACS) : Assess stability over 100 ns; RMSD < 2.0 Å indicates sustained binding .

- DFT Calculations (Gaussian 09) : HOMO-LUMO gaps (~4.1 eV) correlate with reactivity, while electrostatic potential maps predict nucleophilic attack sites .

Basic: What are the solubility challenges of this compound, and how can they be mitigated for in vitro assays?

Answer:

The compound is poorly soluble in water (<0.1 mg/mL) but dissolves in DMSO or DMF (50–60 mg/mL). For biological assays:

- Sonication : 15-minute pulses in PBS + 5% DMSO achieve homogeneous suspensions .

- Co-solvents : Ethanol (10–20%) improves solubility without denaturing enzymes .

Advanced: How do stability studies inform storage conditions for this compound under varying pH and temperature?

Answer:

- Thermal Stability : Decomposes above 150°C (TGA data), requiring storage at RT in amber vials to prevent photodegradation .

- pH Sensitivity : Stable at pH 4–7; acidic conditions (pH < 3) protonate the thiol, accelerating oxidation to disulfides .

- Long-Term Stability : Lyophilized samples retain >95% purity for 12 months at −20°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.